molecular formula C18H15N3O6S B2457722 Methyl 4-((5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate CAS No. 886930-03-6

Methyl 4-((5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate

Cat. No.: B2457722
CAS No.: 886930-03-6
M. Wt: 401.39
InChI Key: AQIBXAVZFAAGGZ-UHFFFAOYSA-N
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Description

Methyl 4-((5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate is a complex organic compound that belongs to the class of oxadiazole derivatives

Properties

IUPAC Name

methyl 4-[[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O6S/c1-26-17(23)12-8-6-11(7-9-12)15(22)19-18-21-20-16(27-18)13-4-3-5-14(10-13)28(2,24)25/h3-10H,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQIBXAVZFAAGGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate typically involves multiple steps. One common method includes the cyclization of hydrazides with carboxylic acids or their derivatives to form the oxadiazole ring. The reaction conditions often require the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and electrophiles like nitric acid (HNO3) for nitration .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while reduction of the oxadiazole ring can produce various heterocyclic compounds .

Scientific Research Applications

Methyl 4-((5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-((5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 4-((5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate include other oxadiazole derivatives, such as:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Biological Activity

Methyl 4-((5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and COX inhibitory properties based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

C19H20N4O5SC_{19}H_{20}N_{4}O_{5}S

It features a methylsulfonyl group and an oxadiazole ring, which are significant for its biological activities.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit varying degrees of antimicrobial activity. For example, derivatives containing a methylsulfonyl group have shown moderate to high antibacterial activity against Gram-negative bacteria such as Acinetobacter baumannii and Escherichia coli.

CompoundActivity Against A. baumannii (%)Activity Against MRSA (%)
7c43.29High
7e43.64High
7f66.69High
7h51.82High
7j46.23High

These results suggest that the presence of the methylsulfonyl group enhances the antibacterial properties of the compound .

COX Inhibition and Anti-inflammatory Activity

The compound is also evaluated for its cyclooxygenase (COX) inhibitory activity, particularly COX-2, which is implicated in inflammatory processes. In studies, compounds similar to this compound exhibited selective COX-2 inhibition with IC50 values ranging from 0.10 to 0.31 µM.

Compound TypeIC50 (µM)Selectivity Index
Methylsulfonyl derivatives0.10 - 0.31High (31.29 - 132)

These compounds demonstrated a higher selectivity for COX-2 over COX-1, indicating their potential as anti-inflammatory agents with fewer side effects compared to traditional NSAIDs .

Case Studies

  • Antibacterial Efficacy : A study conducted on various derivatives demonstrated that those containing the methylsulfonyl moiety were particularly effective against resistant strains of bacteria such as MRSA and Pseudomonas aeruginosa. The growth inhibition rates were significantly higher compared to controls.
  • Inflammation Models : In vivo models assessing inflammation showed that compounds with structural similarities to this compound significantly reduced edema in paw models compared to untreated groups .

Q & A

Basic: What are the key considerations for synthesizing Methyl 4-((5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate with high purity?

Answer:
The synthesis involves multi-step routes prioritizing regioselective cyclization and coupling reactions. Key steps include:

  • Oxadiazole ring formation : Cyclization of hydrazide intermediates under dehydrating conditions (e.g., POCl₃ or SOCl₂) at controlled temperatures (60–80°C) to minimize side reactions .
  • Coupling reactions : Amide bond formation between the oxadiazole-2-amine and methyl 4-(chlorocarbonyl)benzoate using coupling agents like EDC/HOBt in anhydrous DMF/DMSO .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity. Monitor via TLC and HPLC .

Advanced: How can researchers resolve contradictory spectral data (e.g., NMR or MS) encountered during characterization?

Answer:
Contradictions often arise from tautomerism, solvent effects, or impurities. Mitigation strategies include:

  • 2D NMR (COSY, HSQC, HMBC) : Assign ambiguous proton/carbon signals by correlating adjacent nuclei (e.g., distinguishing oxadiazole N-H from aromatic protons) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula accuracy (e.g., distinguishing [M+H]⁺ from adducts) .
  • Cross-validation with analogs : Compare spectral patterns with structurally related compounds (e.g., methylsulfonyl vs. methoxy substituents) to identify positional discrepancies .

Basic: What analytical techniques are essential for confirming the structural integrity of this compound?

Answer:
A multi-technique approach is critical:

  • ¹H/¹³C NMR : Verify substitution patterns (e.g., methylsulfonyl group at C3-phenyl vs. C4-phenyl) and assess aromatic coupling constants .
  • FT-IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) stretching frequencies .
  • Elemental analysis : Validate C, H, N, S content within ±0.4% of theoretical values .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Answer:
SAR strategies include:

  • Systematic substitution : Modify the methylsulfonylphenyl group (e.g., replace with trifluoromethyl or nitro groups) to assess electronic effects on target binding .
  • Bioisosteric replacement : Swap the oxadiazole ring with 1,2,4-triazole or thiadiazole to evaluate heterocycle-specific interactions .
  • In silico docking : Use molecular modeling (e.g., AutoDock Vina) to predict interactions with targets like COX-2 or kinase domains, followed by in vitro validation .

Basic: What are the recommended storage conditions to maintain compound stability during experiments?

Answer:

  • Storage : Keep in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis/oxidation .
  • Incompatibilities : Avoid strong acids/bases (risk of sulfonyl group cleavage) and oxidizing agents (e.g., KMnO₄) .
  • Stability monitoring : Perform periodic HPLC analysis to detect degradation (e.g., benzoate ester hydrolysis) .

Advanced: What strategies address discrepancies in biological activity data between in vitro and in vivo studies?

Answer:
Discrepancies often stem from bioavailability or metabolic instability. Solutions include:

  • Pharmacokinetic profiling : Measure plasma half-life (t½) and tissue distribution via LC-MS/MS to identify poor absorption or rapid clearance .
  • Prodrug modification : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance membrane permeability .
  • Metabolite identification : Use hepatic microsome assays to detect inactivation pathways (e.g., cytochrome P450-mediated oxidation) .

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